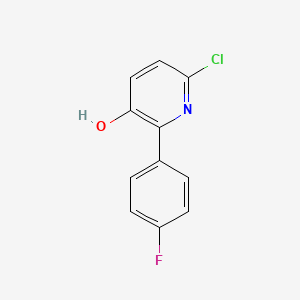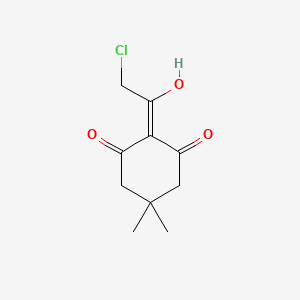
(2,6-Diethoxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Diethoxyphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a phenyl ring substituted with two ethoxy groups at the 2 and 6 positions and an aldehyde functional group attached to the acetyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2,6-Diethoxyphenyl)acetaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of (2,6-diethoxyphenyl)methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Formylation Reactions: Another approach is the formylation of (2,6-diethoxyphenyl)acetylene using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form (2,6-diethoxyphenyl)acetic acid.
Reduction: It can be reduced to (2,6-diethoxyphenyl)ethanol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: PCC, Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for formylation reactions.
Major Products Formed:
Oxidation: (2,6-Diethoxyphenyl)acetic acid.
Reduction: (2,6-Diethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,6-Diethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of (2,6-Diethoxyphenyl)acetaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. In biological systems, it may interact with enzymes and proteins, leading to the formation of Schiff bases and other derivatives.
Comparación Con Compuestos Similares
Benzaldehyde: Lacks the ethoxy groups, making it less sterically hindered.
(2,6-Dimethoxyphenyl)acetaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
(2,6-Diethoxyphenyl)ethanol: The reduced form of (2,6-Diethoxyphenyl)acetaldehyde.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which influence its reactivity and physical properties. These groups can affect the compound’s solubility, boiling point, and interactions with other molecules.
Propiedades
Número CAS |
203912-41-8 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-(2,6-diethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C12H16O3/c1-3-14-11-6-5-7-12(15-4-2)10(11)8-9-13/h5-7,9H,3-4,8H2,1-2H3 |
Clave InChI |
DXASWSRDLMJIQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC=C1)OCC)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


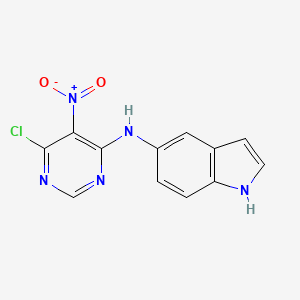
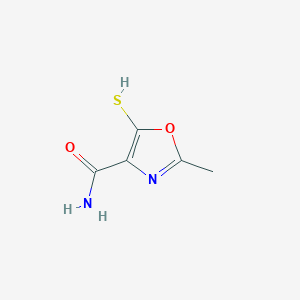
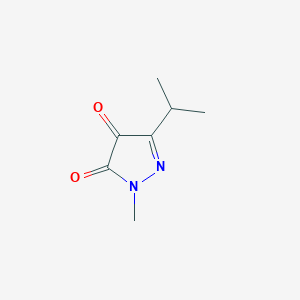
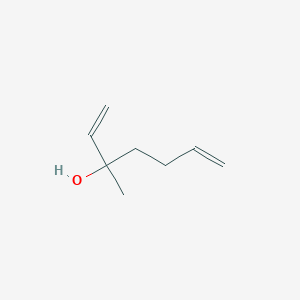
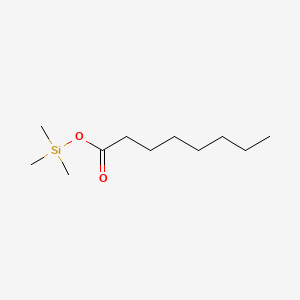
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
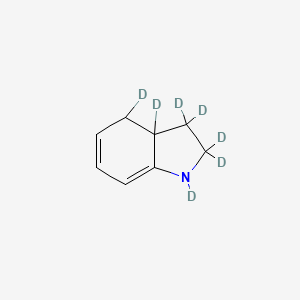
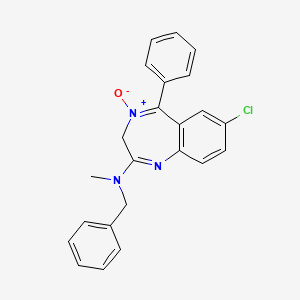

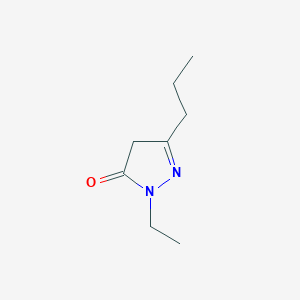
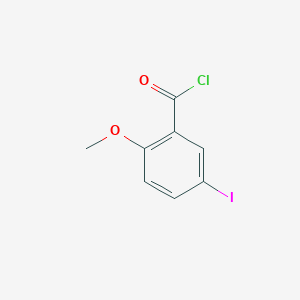
![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
